molecular formula C7H12N2OS B14544479 5(4H)-Thiazolone, 2-(dimethylamino)-4,4-dimethyl- CAS No. 61796-19-8

5(4H)-Thiazolone, 2-(dimethylamino)-4,4-dimethyl-

Cat. No.: B14544479
CAS No.: 61796-19-8
M. Wt: 172.25 g/mol
InChI Key: BQLSIVHXEWLEPF-UHFFFAOYSA-N
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Description

5(4H)-Thiazolone, 2-(dimethylamino)-4,4-dimethyl- is a heterocyclic compound that features a thiazolone ring with dimethylamino and dimethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(4H)-Thiazolone, 2-(dimethylamino)-4,4-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(dimethylamino)ethylamine with 2,4-pentanedione in the presence of sulfur to form the thiazolone ring . The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5(4H)-Thiazolone, 2-(dimethylamino)-4,4-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazolones depending on the reagents used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5(4H)-Thiazolone, 2-(dimethylamino)-4,4-dimethyl- is unique due to its specific substitution pattern and the presence of both dimethylamino and dimethyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61796-19-8

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

2-(dimethylamino)-4,4-dimethyl-1,3-thiazol-5-one

InChI

InChI=1S/C7H12N2OS/c1-7(2)5(10)11-6(8-7)9(3)4/h1-4H3

InChI Key

BQLSIVHXEWLEPF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)SC(=N1)N(C)C)C

Origin of Product

United States

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